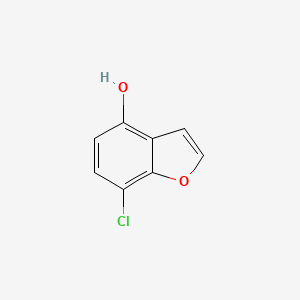

7-Chlorobenzofuran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClO2 |

|---|---|

Molecular Weight |

168.57 g/mol |

IUPAC Name |

7-chloro-1-benzofuran-4-ol |

InChI |

InChI=1S/C8H5ClO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H |

InChI Key |

YBPFVONXFALUBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1O)C=CO2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 7 Chlorobenzofuran 4 Ol and Substituted Benzofurans

Electrophilic Aromatic Substitution Reactivity within the Chlorobenzofuran System

The reactivity of the benzofuran (B130515) ring in electrophilic aromatic substitution (EAS) is significantly influenced by the nature and position of its substituents. In 7-Chlorobenzofuran-4-ol, the hydroxyl (-OH) and chloro (-Cl) groups exert competing electronic effects that dictate the regioselectivity of incoming electrophiles.

The hydroxyl group at the C-4 position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the benzene (B151609) ring through resonance. libretexts.orgpressbooks.pub This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The resonance structures show increased electron density at positions ortho and para to the hydroxyl group.

Conversely, the chlorine atom at the C-7 position is a deactivating, yet ortho-, para-directing group. pressbooks.puborganicchemistrytutor.com Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, its lone pair electrons can participate in resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.commasterorganicchemistry.com

In this compound, the powerful activating and directing effect of the hydroxyl group generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -OH group. The positions on the benzene ring are C-5 and C-6. The C-5 position is ortho to the hydroxyl group, and the C-6 position is meta. The C-7 position is already substituted with a chlorine atom. The furan (B31954) ring also influences reactivity, with the C-2 and C-3 positions being electron-rich and susceptible to electrophilic attack.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

| -Alkyl | Weakly Activating | Ortho, Para |

| -NO2 (Nitro) | Strongly Deactivating | Meta |

| -C(O)R (Acyl) | Moderately Deactivating | Meta |

Nucleophilic Reactivity and Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of a halogen, such as the chlorine atom in this compound, allows for nucleophilic substitution reactions to occur, particularly if there are strong electron-withdrawing groups positioned ortho or para to the halogen. pressbooks.pub

In the case of this compound, the chlorine at C-7 can be displaced by strong nucleophiles under forcing conditions. The hydroxyl group at C-4 can also exhibit nucleophilic character, for instance, in etherification reactions where the phenoxide ion, formed by deprotonation of the hydroxyl group, acts as a nucleophile.

Cross-Coupling Reactions of Halogenated Benzofurans (e.g., Suzuki-Miyaura Coupling)

Halogenated benzofurans are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is widely used to couple organoboron compounds with organic halides.

For a molecule like this compound, the chlorine atom at the C-7 position can participate in Suzuki-Miyaura coupling reactions. However, chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes. beilstein-journals.org Often, more active catalyst systems or harsher reaction conditions are required. The reactivity in these coupling reactions can also be influenced by the other substituents on the benzofuran ring. For instance, palladium-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with various nucleophiles have been shown to proceed with high regioselectivity at the 2-position. rsc.orgthieme-connect.com Nickel catalysts have also been employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgresearchgate.net

Interactive Data Table: Common Cross-Coupling Reactions of Halogenated Benzofurans

| Reaction Name | Catalyst | Nucleophile | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron | C-C |

| Stille | Palladium | Organotin | C-C |

| Heck | Palladium | Alkene | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium | Amine | C-N |

| Negishi | Palladium/Nickel | Organozinc | C-C |

Radical Reaction Mechanisms in Chlorobenzofuran Formation and Transformation

Radical reactions play a significant role in both the formation and transformation of chlorobenzofurans. The formation of chlorinated benzofurans can occur during combustion processes through radical mechanisms. For example, quantum chemical investigations have detailed the formation of chlorobenzofuran from 1,3-dichloropropene (B49464) via phenylvinyl radical intermediates. researchgate.net

Substituted benzofurans can also be synthesized through radical cyclization pathways. For instance, aryl radicals generated from o-alkenyloxyarene diazonium salts can undergo cyclization to form dihydrobenzofuran derivatives. rsc.orgcdnsciencepub.com Furthermore, radical cascade reactions have been developed for the synthesis of complex benzofuran derivatives. researchgate.net These reactions often involve the generation of a radical species that initiates a series of intramolecular cyclizations and intermolecular couplings. researchgate.net

Oxidative and Reductive Transformations of the Benzofuran Moiety

The benzofuran ring system can undergo both oxidative and reductive transformations.

Oxidation: The oxidation of benzofurans can lead to a variety of products depending on the oxidant and reaction conditions. acs.org Biomimetic oxidation using hydrogen peroxide catalyzed by manganese(III) porphyrins can lead to ring-opening products like salicylaldehyde. mdpi.comresearchgate.net The oxidation of substituted benzofurans with reagents like m-CPBA or dimethyldioxirane (B1199080) can form reactive epoxides, which can then rearrange to benzofuranones or be further oxidized to yield ring-opened products. mdpi.com

Reduction: The reduction of the benzofuran moiety can also yield different products. Catalytic hydrogenation can reduce the furan ring to afford 2,3-dihydrobenzofurans. nih.gov However, under harsh conditions, cleavage of the furan ring can occur. thieme-connect.com The choice of catalyst is crucial; for example, Raney nickel is effective for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran, while platinum oxide can also reduce the benzene ring. nih.gov Chemical reduction methods, such as using triethylsilane in trifluoroacetic acid, can lead to either 2,3-dihydrobenzofurans or ring-opened bibenzyl compounds, depending on the substituents on the benzofuran core. thieme-connect.com Lithium-ammonia reduction is another method that has been explored. acs.org

Ring-Opening and Rearrangement Processes

The benzofuran ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve the cleavage of the C2-O bond. kyoto-u.ac.jp

Ring-Opening: Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides can produce (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org This process involves the cleavage of the endocyclic carbon-oxygen bond. Reductive cleavage of the C2-O bond can also be achieved using lithium metal to form o-hydroxystyrene derivatives. kyoto-u.ac.jp

Rearrangement: Rearrangement reactions of benzofuran derivatives are also known. The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov Unusual rearrangements of benzopyran groups to benzofuran groups have also been reported during the synthesis of potential acetylcholinesterase inhibitors. nih.gov Additionally, charge-accelerated sigmatropic rearrangements have been observed in the synthesis of benzofurans, leading to substituent migration. tus.ac.jp

Theoretical and Computational Investigations of 7 Chlorobenzofuran 4 Ol

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the molecular properties of benzofuran (B130515) derivatives. researchgate.netaimspress.com DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic structure, molecular orbitals, and energetic profiles of complex organic molecules. aimspress.comnih.gov For a novel benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP/6-311+(d,p) basis set have been successfully used to explore molecular properties, showing excellent agreement with experimental data. researchgate.net These methods are foundational for understanding the intrinsic properties of the 7-Chlorobenzofuran-4-ol molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netjournalirjpac.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com A smaller gap suggests higher reactivity and polarizability. researchgate.net

Table 1: Illustrative Frontier Orbital Energies from DFT Studies on Related Compounds

| Compound/Methodology | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid (DFT/B3LYP) | - | - | 4.189 | researchgate.net |

| Triazine Derivative (DFT/B3LYP/6-311++) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table provides examples of HOMO-LUMO gap calculations for related molecular structures to illustrate the typical output of such computational studies.

Quantum chemical methods are invaluable for mapping the energetic landscapes of chemical reactions. nih.govsit.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction mechanisms and activation barriers. This provides insight into the thermodynamic and kinetic feasibility of a proposed reaction. nih.gov For instance, the stabilization of a transition state by electronic effects, such as π-system conjugation, can significantly accelerate reaction rates. sit.edu.cn While specific reaction pathways involving this compound have not been detailed in the searched literature, DFT calculations would be the primary tool for such an investigation, allowing for the precise location of transition state structures and the calculation of their associated energy barriers.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and the energy associated with each conformation. iupac.orgnumberanalytics.com These studies are crucial because a molecule's conformation can significantly impact its reactivity and biological interactions. numberanalytics.com Methods like molecular mechanics, molecular dynamics (MD) simulations, and quantum chemical calculations are employed to explore the conformational space. iupac.org MD simulations, in particular, can generate conformational ensembles by simulating the movement of atoms over time, capturing the influence of the local environment, such as a solvent. researchgate.netwhiterose.ac.uk This approach provides a dynamic picture of the molecule's flexibility and preferred shapes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govmdpi.com This method explores possible binding poses and uses a scoring function to estimate the strength of the interaction. nih.gov Docking studies are instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. oncodesign-services.com

For example, docking studies on benzofuran derivatives have been used to elucidate binding modes to enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key target for antifungal agents. researchgate.net Similarly, studies on other benzofuran-containing compounds have shown interactions with key amino acid residues in target proteins, such as Met374 in aromatase, through hydrogen bonding and other non-covalent interactions. researchgate.netbham.ac.uk Such studies could be applied to this compound to predict its potential biological targets and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comd-nb.info By analyzing how modifications to a molecule's structure affect its activity, QSAR models can predict the activity of new, untested compounds. oncodesign-services.comeuropa.eu

The process involves calculating a set of molecular descriptors (e.g., physicochemical properties, electronic parameters from quantum chemistry) for a series of related compounds with known activities. d-nb.infoekb.eg A mathematical model is then developed to correlate these descriptors with the observed activity. These models are valuable for guiding lead optimization in drug discovery by prioritizing which new analogs to synthesize. nih.govoncodesign-services.com A QSAR study on a series of benzofuran derivatives including this compound could identify key structural features responsible for a particular biological effect.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is crucial for structure elucidation and characterization. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved through various computational methods. nmrdb.org DFT calculations are often employed to compute the magnetic shielding tensors of nuclei, which are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). chemaxon.com These predictions can help in assigning signals in experimental spectra and confirming molecular structures. liverpool.ac.uk

IR Vibrational Frequencies: Similarly, the vibrational frequencies observed in an Infrared (IR) spectrum can be calculated computationally. arxiv.org DFT methods are used to compute the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), which yields harmonic vibrational frequencies. nih.govrsc.org These calculated frequencies often require an empirical scaling factor to better match experimental data, accounting for effects like anharmonicity. nih.gov Machine learning models are also emerging as a powerful tool to predict IR spectra with high accuracy and reduced computational cost. arxiv.orgresearchgate.net

Table 2: Representative Experimentally Determined Spectroscopic Data for a Related Compound (Benzofuran-7-ol)

| Spectrum Type | Nucleus/Group | Chemical Shift (δ, ppm) or Frequency (cm⁻¹) | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | OH | 9.96 (br s) | acs.org |

| ¹H NMR (DMSO-d₆) | H-2 | 7.91 (d) | acs.org |

| ¹H NMR (DMSO-d₆) | H-5 | 7.06 (d) | acs.org |

| ¹³C NMR (DMSO-d₆) | C-7 | 145.4 | acs.org |

| ¹³C NMR (DMSO-d₆) | C-3a | 143.4 | acs.org |

This table shows experimental data for a structurally similar compound to illustrate the types of spectroscopic parameters that can be predicted computationally for this compound.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 7 Chlorobenzofuran 4 Ol Derivatives

Rationale for Structural Modification and Derivative Generation

The benzofuran (B130515) nucleus is a versatile foundation for developing pharmacologically active agents due to its presence in many clinically approved drugs and biologically potent molecules. nih.govuq.edu.au Benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, antiviral, and antihyperglycemic properties. nih.govrsc.orgpharmatutor.org The rationale for generating derivatives of a specific scaffold like 7-Chlorobenzofuran-4-ol is rooted in the principles of medicinal chemistry, where systematic structural modifications are used to probe and optimize biological activity.

The primary goals of structural modification include:

Enhancement of Potency: Introducing new functional groups or modifying existing ones can lead to stronger interactions with biological targets, resulting in increased therapeutic efficacy. nih.gov

Improvement of Selectivity: Chemical modifications can fine-tune the molecule's interaction with specific receptors or enzymes, reducing off-target effects. semanticscholar.orgnih.gov

Optimization of Pharmacokinetic Properties: Altering the structure can improve absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a compound's viability as a drug.

Exploration of Structure-Activity Relationships (SAR): Creating a library of related compounds helps to understand which parts of the molecule are essential for its biological activity, guiding future design efforts. semanticscholar.orgnih.gov

By generating derivatives through techniques like introducing varied functional groups or creating hybrid molecules, researchers can systematically investigate how changes in stereochemistry, electronics, and lipophilicity affect the compound's interaction with biological systems. nih.govnih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery. rsc.org

Synthetic Approaches for Diversifying the this compound Scaffold

The diversification of the benzofuran core is a central theme in synthetic medicinal chemistry, with numerous strategies developed to access a wide range of derivatives. nih.govacs.org These approaches allow for the controlled modification of the scaffold to explore chemical space and optimize biological activity.

A common strategy to create chemical diversity is the introduction of various substituents at different positions on the benzofuran ring system. This can be achieved through a variety of synthetic transformations. For instance, starting from phenols, multi-substituted benzofurans can be synthesized through methods like Pummerer annulation followed by cross-coupling reactions. mdpi.com Other established methods include intramolecular cyclization of electron-rich-aryl ketones mediated by reagents like FeCl3, which forms the benzofuran ring via oxidative C-O bond formation. mdpi.com

Key synthetic reactions for diversification include:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and other groups. The Sonogashira coupling, for example, can be used to react iodophenols with terminal alkynes, followed by intramolecular cyclization to yield benzofuran derivatives. acs.org

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and acylation can introduce functional groups onto the benzene (B151609) portion of the scaffold.

Modification of Existing Functional Groups: Groups like esters or ketones on the benzofuran ring can be transformed into a wide range of other functionalities. For example, a carboxylate group at the C-3 position can be converted into various amides, providing a point for significant diversification. nih.govacs.org

These synthetic methodologies provide chemists with the flexibility to create extensive libraries of compounds with tailored physicochemical properties for biological screening. nih.govacs.org

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, novel mechanisms of action, or improved selectivity. nih.gov The benzofuran scaffold has been successfully hybridized with several other important heterocyclic and chemical moieties.

Chalcone (B49325) Hybrids: Benzofuran-chalcone hybrids are a significant class of compounds, with chalcones themselves being known for a broad spectrum of biological activities, including anticancer properties. nih.govscispace.com These hybrids are typically synthesized via a Claisen-Schmidt condensation reaction between a benzofuran-containing acetophenone (B1666503) and an appropriate aldehyde. nih.govscispace.com

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability and ability to form favorable interactions. Benzofuran-triazole hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which provides a highly efficient and reliable method for connecting the benzofuran core to other molecular fragments. nih.govnih.gov

Piperazine (B1678402) Hybrids: The piperazine ring is a common feature in many approved drugs. Benzofuran-piperazine hybrids have been designed and synthesized, often showing potent anti-inflammatory and anticancer activities. nih.gov Synthesis can involve the substitution of a leaving group on the benzofuran scaffold with an N-aryl piperazine. nih.govnih.gov

Imidazole (B134444) Hybrids: Imidazole-containing compounds are known for a wide range of biological activities. Hybrid compounds incorporating 2-substituted benzofuran and imidazole moieties have been prepared and evaluated for their cytotoxic activities. rsc.org Synthesis can involve linking the two scaffolds through various chemical bonds, creating molecules with unique three-dimensional shapes and biological profiles. nih.govrsc.org

| Hybrid Scaffold | Synthetic Strategy | Reported Biological Activity |

| Benzofuran-Chalcone | Claisen-Schmidt Condensation | Anticancer, Anti-Alzheimer's nih.govscispace.comnih.gov |

| Benzofuran-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry") | Antifungal, Antibacterial nih.govnih.govmdpi.com |

| Benzofuran-Piperazine | Nucleophilic Substitution | Anticancer, Anti-inflammatory nih.govnih.gov |

| Benzofuran-Imidazole | Multi-step synthesis involving scaffold coupling | Anticancer nih.govrsc.org |

Influence of Substituent Position and Electronic Nature on Chemical Reactivity

The chemical reactivity of the benzofuran scaffold and, consequently, its biological activity, is significantly influenced by the position and electronic properties of its substituents. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can alter the electron density of the ring system, affecting how it interacts with biological macromolecules.

For example, earlier SAR studies on benzofuran derivatives found that substitutions at the C-2 position were often crucial for cytotoxic activity. rsc.orgnih.gov The nature of this substituent, whether it is an ester, an amide, or another heterocyclic ring, can dramatically alter the biological outcome. rsc.orgnih.gov Similarly, modifications on the benzene ring portion of the scaffold, such as at the C-5 or C-7 positions, are also critical. The presence of groups like hydroxyls, halogens, or amino groups in this region is closely related to the antibacterial activity of benzofurans. rsc.org

The electronic nature of a substituent impacts the molecule's ability to participate in key interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions with a target protein. For instance, an EWG can make a nearby proton more acidic, potentially strengthening a hydrogen bond, while a lipophilic group can enhance binding in a hydrophobic pocket. The differences in electronegativity and atomic radii of substituents like chlorine versus bromine can lead to distinct biological profiles, likely due to altered bond polarities and steric effects. nih.gov

Structure-Activity Relationship (SAR) Insights for Diverse Biological Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For benzofuran derivatives, extensive SAR studies have provided valuable insights for designing compounds with enhanced potency and selectivity against various diseases, particularly cancer. semanticscholar.orgnih.govnih.gov

| Scaffold Modification | Substituent/Group | Position | Impact on Biological Activity |

| Benzofuran Core | Ester or Heterocyclic Ring | C-2 | Often crucial for cytotoxic activity rsc.orgnih.gov |

| Benzofuran-Piperazine Hybrid | Amide Linker | - | Generally higher bioactivity than sulfonamide linker scienceopen.com |

| Benzofuran-Piperazine Hybrid | Chloro or Trifluoromethyl | N-phenyl ring | Vital for modulating cytotoxicity scienceopen.com |

| Benzofuran-Chalcone-Triazole Hybrid | 2,6-dichloro substitution | Phenyl ring of chalcone | Maximizes antifungal potential against C. glabrata nih.gov |

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common and effective strategy in medicinal chemistry to enhance biological activity. nih.gov For benzofuran derivatives, halogenation has consistently resulted in a significant increase in anticancer activities. nih.govnih.gov Halogens can increase a compound's lipophilicity, facilitating cell membrane passage, and can participate in "halogen bonding," an interaction with nucleophilic sites on a biological target that can substantially improve binding affinity. nih.gov

The position of the halogen on the benzofuran scaffold is a critical determinant of its biological effect. nih.govnih.gov

Studies have shown that attaching a halogen to an alkyl or acetyl chain on the benzofuran ring can produce pronounced cytotoxic activity. nih.gov

In some series, the maximum anticancer activity was recorded when a halogen atom was placed at the para position of an N-phenyl ring substituent. nih.gov

Direct comparisons have shown that brominated derivatives can be more cytotoxic than their chlorinated counterparts, a difference attributed to factors like electronegativity and atomic size. nih.gov

For example, a brominated benzofuran derivative was found to have remarkable cytotoxic activity against leukemia cells (IC50 values of 0.1–5 μM) without affecting normal cells, underscoring the importance of the halogen's identity and position. nih.gov This highlights that specific halogenation patterns can be exploited to develop potent and selective therapeutic agents. nih.govnih.gov

Role of the Hydroxyl Group at C-4 in Structure-Activity Relationships

While direct studies on the C-4 hydroxyl group of this compound are limited, the broader literature on hydroxybenzofurans provides valuable insights. For instance, the introduction of a hydroxyl group at the 5-position of the benzofuran ring has been shown to be closely related to the antibacterial activity of the resulting compounds. nih.gov This suggests that a phenolic hydroxyl group on the benzene portion of the benzofuran scaffold can be a critical determinant for certain biological activities.

The hydroxyl group at C-4, being part of the benzene ring, is expected to influence the electronic properties of the entire benzofuran system. Its electron-donating nature can affect the reactivity of the molecule and its ability to interact with biological targets. The capacity to form hydrogen bonds is a crucial factor in molecular recognition by enzymes and receptors. Therefore, the C-4 hydroxyl group in this compound derivatives could play a pivotal role in anchoring the molecule within a biological target's binding site.

Furthermore, the hydroxyl group can serve as a handle for further derivatization, allowing for the synthesis of a library of compounds with modified properties. For example, etherification or esterification of the C-4 hydroxyl group would alter the lipophilicity and steric profile of the molecule, which in turn could modulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

A hypothetical SAR study on a series of this compound derivatives could involve the synthesis of analogs where the C-4 hydroxyl group is replaced with other functional groups, such as a methoxy, amino, or sulfhydryl group, to probe the importance of hydrogen bonding and electronic effects at this position. The biological activities of these analogs would then be compared to the parent compound to elucidate the specific contribution of the C-4 hydroxyl group.

Table 1: Hypothetical Modifications of the C-4 Hydroxyl Group and Their Potential Impact on Activity

| Modification at C-4 | Potential Change in Properties | Expected Impact on Biological Activity |

| O-Alkylation (e.g., -OCH3) | Increased lipophilicity, loss of hydrogen bond donor capability. | May enhance membrane permeability but could decrease binding affinity if the hydroxyl is a key hydrogen bond donor. |

| O-Acylation (e.g., -OCOCH3) | Increased lipophilicity, potential for prodrug strategy. | Activity may depend on in vivo hydrolysis to the active hydroxyl form. |

| Replacement with -NH2 | Introduction of a basic center, altered hydrogen bonding. | Could lead to different target interactions and pharmacokinetic profiles. |

| Replacement with -SH | Introduction of a nucleophilic and acidic group. | May alter binding mechanisms, potentially through covalent interactions. |

Effects of Substitutions on the Furan (B31954) and Benzene Rings

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on both the furan and benzene rings. nih.govnih.gov For derivatives of this compound, modifications to these rings would be expected to significantly influence their pharmacological profiles.

Substitutions on the Furan Ring:

The furan ring of the benzofuran system is susceptible to electrophilic substitution, primarily at the C-2 and C-3 positions. chemicalbook.com Earlier structure-activity relationship (SAR) studies on benzofurans have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for cytotoxic activity. nih.gov The introduction of a methyl group at the C-3 position has also been shown to significantly increase the antiproliferative activity of certain benzofuran derivatives. nih.gov

For this compound derivatives, introducing various substituents on the furan ring could lead to diverse biological outcomes. For example, the addition of bulky hydrophobic groups might enhance binding to hydrophobic pockets in target proteins, while the incorporation of polar groups could improve water solubility and alter target selectivity. The electronic nature of the substituents on the furan ring will also play a role; electron-withdrawing groups could affect the reactivity and metabolic stability of the furan moiety.

Substitutions on the Benzene Ring:

The benzene ring of this compound already bears a chloro and a hydroxyl group. The introduction of additional substituents would further modulate the electronic and steric properties of the molecule. Halogen atoms, such as the existing chlorine at C-7, have been shown to significantly increase the anticancer activities of benzofuran derivatives, possibly through the formation of halogen bonds which can improve binding affinity. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

Table 2: Potential Effects of Substitutions on the Rings of this compound

| Ring | Position of Substitution | Type of Substituent | Potential Effect on Activity |

| Furan | C-2 | Alkyl, Aryl, Heterocycle | Modulation of lipophilicity and steric interactions, potentially enhancing binding affinity. |

| Furan | C-3 | Small alkyl (e.g., methyl) | Can increase potency in certain biological assays. |

| Benzene | C-5 or C-6 | Electron-donating (e.g., -OCH3) | May alter electronic distribution and metabolic stability. |

| Benzene | C-5 or C-6 | Electron-withdrawing (e.g., -NO2) | Can influence reactivity and interaction with biological targets. |

Advanced Analytical Characterization of 7 Chlorobenzofuran 4 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and their chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. For a molecule such as 7-Chlorobenzofuran-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the benzofuran (B130515) core and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be crucial in determining the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to.

While specific data for this compound is unavailable, the following table illustrates the type of data that would be generated from NMR analysis for a hypothetical substituted benzofuran.

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) Signal | Chemical Shift (ppm) |

| H-2 | 7.5 - 7.8 | d | 2.0 - 3.0 | C-2 | 145 - 150 |

| H-3 | 6.8 - 7.1 | d | 2.0 - 3.0 | C-3 | 105 - 110 |

| H-5 | 7.0 - 7.3 | d | 8.0 - 9.0 | C-3a | 150 - 155 |

| H-6 | 6.9 - 7.2 | d | 8.0 - 9.0 | C-4 | 140 - 145 |

| OH | 5.0 - 6.0 | s | - | C-5 | 115 - 120 |

| C-6 | 120 - 125 | ||||

| C-7 | 125 - 130 | ||||

| C-7a | 110 - 115 | ||||

| Note: This table contains hypothetical data for illustrative purposes and does not represent actual experimental values for this compound. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

In the analysis of this compound, IR spectroscopy would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan (B31954) ring and the phenolic hydroxyl group would likely produce strong bands in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would be valuable for characterizing the vibrations of the benzofuran ring system. Symmetrical stretching modes of the aromatic rings that are weak in the IR spectrum are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Note: This table contains expected wavenumber ranges for the functional groups present in this compound and is for illustrative purposes. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov By providing a very precise mass-to-charge ratio (m/z) of the molecular ion, HRMS allows for the calculation of the molecular formula. nih.gov This is a critical step in the identification of a new or uncharacterized compound. For this compound (C₈H₅ClO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of non-volatile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detection | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Note: This table outlines typical HPLC conditions for the analysis of aromatic compounds and is for illustrative purposes. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, or can be made volatile through derivatization of the hydroxyl group, GC would be a suitable method for its analysis. The compound would be vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A mass spectrometer is often used as a detector (GC-MS), providing both retention time and mass spectral data for enhanced identification.

| Parameter | Typical Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Temperature gradient to ensure separation of components |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Note: This table outlines general GC conditions for the analysis of organic compounds and is for illustrative purposes. |

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS, UPLC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. They offer enhanced sensitivity, resolution, and specificity, making them ideal for identifying and quantifying compounds like this compound, even in the presence of impurities, starting materials, or byproducts from a synthetic reaction. rjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound derivatives, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column. nih.gov As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification by comparing it to spectral libraries like the NIST library. nih.gov The high selectivity and reproducibility of GC-MS make it a first-choice method for analyzing lipophilic plant-based substances and complex chemical compositions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for analyzing a wider range of compounds, including those that are non-volatile or thermally sensitive. semanticscholar.org These methods separate compounds in a liquid phase before they are introduced into the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification of analytes in complex matrices, such as biological fluids or environmental samples. umb.eduwaters.com UPLC systems utilize smaller particle sizes in the column, enabling higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. waters.com

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Benzofuran Derivatives

| Parameter | Value/Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ for this compound (185.0) |

| Product Ions (m/z) | Hypothetical fragments (e.g., 157.0, 129.0) |

| Collision Energy | Optimized for specific transitions |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is unparalleled in its ability to provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For novel compounds like derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide conclusive structural confirmation. researchgate.net

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined, revealing the complete molecular architecture. researchgate.net The resulting structural data are often deposited in crystallographic databases for reference. While specific data for this compound is not publicly available, the table below illustrates typical parameters obtained from such an analysis of a related heterocyclic compound. mdpi.com

Table 2: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Example Value |

| Empirical Formula | C₁₇H₁₀Cl₂O₂ |

| Formula Weight | 317.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.23 Å, b = 26.01 Å, c = 12.48 Å |

| α = 90°, β = 93.24°, γ = 90° | |

| Volume | 2022.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.520 Mg/m³ |

Elemental Analysis and Combustion Analysis

Elemental analysis, most commonly performed via combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. For halogenated compounds like this compound, specialized methods are used to determine the percentage of chlorine.

In a typical combustion analysis, a small, precisely weighed amount of the sample is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and other elemental gases—are collected and quantified. The mass of each product is used to calculate the mass percentage of the corresponding element in the original sample. The results are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental ("Found") and theoretical ("Calcd.") values provides strong evidence for the compound's elemental composition and purity.

**Table 3: Elemental Analysis Data for this compound (C₈H₅ClO₂) **

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 52.06 | 52.01 |

| Hydrogen (H) | 2.73 | 2.75 |

| Chlorine (Cl) | 19.21 | 19.17 |

| Oxygen (O) | 17.34 | 17.41 |

Exploration of the 7 Chlorobenzofuran 4 Ol Scaffold in Diverse Research Applications

Development of Novel Antimicrobial Agents (e.g., antibacterial, antifungal)

The benzofuran (B130515) nucleus is a key pharmacophore in the development of new antimicrobial agents. ijpbs.com Halogenation of the benzofuran ring, including chlorination, has been shown to enhance the antimicrobial properties of these compounds. nih.gov Research has demonstrated that benzofuran derivatives possess significant antibacterial and antifungal activities. ijpbs.comnih.gov

For instance, certain benzofuran ketoxime derivatives have shown potent activity against Staphylococcus aureus and Candida albicans. nih.gov The synthesis of various substituted benzofurans has yielded compounds with significant antibacterial activity when compared to standard drugs like Ciprofloxacin. ijpbs.com The introduction of different functional groups to the benzofuran core can modulate the antimicrobial spectrum and potency.

Here is an interactive data table summarizing the antimicrobial activity of selected benzofuran derivatives:

| Compound Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Benzofuran Ketoxime Derivatives | Staphylococcus aureus | MIC = 0.039 µg/mL | nih.gov |

| Benzofuran Ketoxime Derivatives | Candida albicans | MIC = 0.625-2.5 µg/mL | nih.gov |

| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Gram-positive bacteria | MIC = 50 to 200 µg/mL | nih.gov |

| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Candida albicans, C. parapsilosis | MIC = 100 µg/mL | nih.gov |

| Substituted Benzofurans | Various bacteria | Significant activity | ijpbs.com |

While specific studies focusing exclusively on 7-Chlorobenzofuran-4-ol are limited, the existing literature on chloro-substituted benzofurans suggests that this scaffold holds promise for the development of novel antibacterial and antifungal agents. The presence of both a chloro and a hydroxyl group could lead to unique interactions with microbial targets.

Investigations in Anticancer Research

Benzofuran derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.net The addition of halogen atoms like chlorine to the benzofuran ring has been reported to significantly increase anticancer activity. nih.gov This enhanced activity is partly attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov

The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov Furthermore, the presence of a phenolic hydroxyl group on the benzofuran scaffold has been found to be crucial for modulating anticancer activity, as it can donate a hydrogen bond and form favorable interactions with target molecules. nih.gov

Several studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For example, a novel benzofuran-isatin conjugate demonstrated anticancer effects by inhibiting cell viability, migration, and invasion in colorectal cancer cell lines. nih.gov Other research has shown that certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibit promising activity against lung and liver cancer cells. mdpi.com

Below is an interactive data table of selected benzofuran derivatives and their anticancer activity:

| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivative 1 | K562 (Leukemia) | 5 µM | nih.gov |

| Halogenated Benzofuran Derivative 1 | HL60 (Leukemia) | 0.1 µM | nih.gov |

| Benzofuran-based chalcone (B49325) (4g) | HCC1806 (Breast) | 5.93 µmol L−1 | nih.gov |

| Benzofuran-based chalcone (4g) | HeLa (Cervical) | 5.61 µmol L−1 | nih.gov |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 (Colorectal) | Dose-dependent inhibition of viability | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 µM | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 µM | mdpi.com |

The combination of a chlorine atom and a hydroxyl group in the this compound structure aligns with the structural features known to contribute to anticancer activity, making it a scaffold of interest for further investigation in oncology.

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes, N-Myristoyltransferase, p21-activated kinase 4)

The benzofuran scaffold has been utilized in the design of inhibitors for various enzymes implicated in disease.

Cytochrome P450 Enzymes: Cytochrome P450 enzymes are a family of proteins involved in the metabolism of a wide range of substances, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Some benzofuran derivatives have been studied as inhibitors of cytochrome P450 enzymes. For example, a series of 1-(benzofuran-2-ylmethyl)imidazoles were found to be more potent inhibitors of placental microsomal aromatase (P450Arom) than the standard inhibitor aminoglutethimide. nih.gov

N-Myristoyltransferase: N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as myristoylation, is crucial for the function of many proteins involved in cellular signaling and is a target for antifungal and anticancer therapies. nih.govwikipedia.org Benzofuran derivatives have been investigated as NMT inhibitors. For instance, modifications of a benzofuran lead compound resulted in potent and selective inhibitors of Candida albicans NMT with in vitro antifungal activity. nih.gov

p21-activated kinase 4: p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and invasion. frontiersin.orgresearchgate.net As such, PAK4 has emerged as a promising target for anticancer drug development. nih.gov While specific inhibitors based on the this compound scaffold have not been detailed, the general benzofuran structure is a versatile starting point for the design of kinase inhibitors. Research has shown that pharmacological inhibition of PAK4 can sensitize glioblastoma cells to radiation by impairing DNA repair. mdpi.com

Research in Other Pharmacological Areas (e.g., anti-inflammatory, analgesic, antiviral, antiarrhythmic)

The versatility of the benzofuran scaffold extends to a range of other pharmacological activities.

Anti-inflammatory and Analgesic: Benzofuran derivatives have demonstrated anti-inflammatory properties. nih.gov For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. nih.gov The potential for benzofuran-containing compounds to act as anti-inflammatory agents is an active area of research.

Antiviral: The benzofuran core is present in compounds with antiviral activity. While specific data on this compound is not available, the broader class of benzofuran derivatives has shown promise in this area. ijpbs.com

Antiarrhythmic: Certain drugs containing the benzofuran structure, such as amiodarone, are used clinically for their antiarrhythmic properties. nih.gov This highlights the potential of the benzofuran scaffold in the development of cardiovascular drugs.

Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Field-Effect Transistors)

Role in Agrochemical Development

There is a lack of specific information in the reviewed scientific literature regarding the role of this compound in agrochemical development. However, heterocyclic compounds, in general, are a rich source of molecules with herbicidal, insecticidal, and fungicidal properties. The biological activities of benzofuran derivatives in other areas, such as their antimicrobial effects, suggest that this scaffold could potentially be explored for the development of new agrochemicals. Further research would be necessary to evaluate the potential of this compound and its derivatives in this field.

Future Directions and Emerging Research Avenues for 7 Chlorobenzofuran 4 Ol Chemistry

Advanced Catalytic Methods for Efficient Synthesis

The development of more efficient and selective synthetic routes to 7-Chlorobenzofuran-4-ol and its analogs is a cornerstone of future research. While classical methods for benzofuran (B130515) synthesis exist, the focus is shifting towards advanced catalytic systems that offer higher yields, greater functional group tolerance, and improved atom economy.

Future efforts will likely concentrate on:

Transition-Metal Catalysis: Expanding the use of palladium, copper, nickel, and ruthenium catalysts in cross-coupling and cyclization reactions will be crucial. acs.orgnih.gov For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization has proven effective for benzofuran synthesis and could be further optimized for this compound. nih.gov The development of novel ligands will play a key role in enhancing the efficiency and selectivity of these catalytic processes.

C-H Activation/Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining the synthesis of substituted benzofurans. nih.gov Future research could explore the regioselective C-H functionalization of the this compound core to introduce diverse substituents without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly alternative to traditional synthetic methods. Investigating photoredox-catalyzed reactions for the construction or modification of the this compound scaffold could lead to novel and efficient synthetic pathways.

| Catalytic Method | Potential Application for this compound Synthesis | Key Advantages |

| Palladium-catalyzed Cross-Coupling | Introduction of aryl, alkyl, and other functional groups at various positions. | High efficiency, broad substrate scope. acs.org |

| Copper-catalyzed Reactions | Facilitating cyclization and coupling reactions. | Cost-effective, versatile. nih.gov |

| C-H Functionalization | Direct modification of the benzofuran core. | Atom and step economy. nih.gov |

| Photoredox Catalysis | Green and mild reaction conditions for synthesis and modification. | Sustainable, high selectivity. |

Targeted Library Synthesis and High-Throughput Screening for New Biological Activities

To unlock the therapeutic potential of this compound, the synthesis of targeted compound libraries followed by high-throughput screening (HTS) is a critical next step. nih.govrjpbr.com This approach allows for the rapid evaluation of a large number of derivatives against various biological targets.

Future research in this area will involve:

Combinatorial Chemistry: Employing combinatorial chemistry techniques to generate a diverse library of this compound derivatives. This will involve modifying the hydroxyl group, the chloro substituent, and other positions on the benzofuran ring.

High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets, such as kinases, proteases, and G protein-coupled receptors, to identify novel biological activities. nih.govdrugdiscoverytrends.com HTS assays are essential for discovering new lead compounds for drug development. nih.gov

Phenotypic Screening: Utilizing cell-based phenotypic screening to identify compounds that induce a desired physiological effect, without a priori knowledge of the specific molecular target.

| Screening Approach | Objective | Potential Targets for this compound Derivatives |

| High-Throughput Screening (HTS) | Identify compounds with specific molecular interactions. | Kinases, nih.govnih.gov Proteases, GPCRs. |

| High-Content Screening (HCS) | Analyze multiple cellular parameters simultaneously. | Cellular morphology, protein localization, cell cycle progression. |

| Phenotypic Screening | Discover compounds with desired cellular or organismal effects. | Anti-proliferative, anti-inflammatory, neuroprotective effects. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. oxfordglobal.com For this compound, these computational tools can significantly accelerate the design and optimization of new derivatives with desired properties.

Key applications will include:

Predictive Modeling: Developing ML models to predict the bioactivity, toxicity, and pharmacokinetic properties (ADMET) of novel this compound derivatives. nih.govfrontiersin.org This can help prioritize the synthesis of the most promising compounds.

Generative Models: Using generative AI algorithms to design novel this compound-based molecules with optimized properties for a specific biological target. ijcrt.org

Structure-Activity Relationship (SAR) Analysis: Employing ML to analyze complex SAR data from HTS campaigns to identify key structural features responsible for biological activity. nih.gov

Mechanistic Elucidation of Biological Interactions at a Molecular Level

A deep understanding of how this compound derivatives interact with their biological targets at the molecular level is crucial for rational drug design.

Future research will focus on:

Molecular Docking and Dynamics Simulations: Utilizing computational tools like molecular docking and molecular dynamics simulations to predict and analyze the binding modes of this compound derivatives within the active sites of target proteins. researchgate.netresearchgate.netproquest.comnih.gov

Structural Biology: Employing techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound derivatives in complex with their biological targets.

Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-protein interactions.

Exploration of New Chemical Space around the Benzofuran Scaffold

While this compound itself is a specific molecule, it serves as a starting point for exploring a vast and untapped chemical space. nih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org

Future explorations will involve:

Novel Scaffolds: Synthesizing novel heterocyclic systems by fusing other rings to the this compound core.

Bioisosteric Replacement: Replacing the chloro or hydroxyl groups with other functional groups that have similar physicochemical properties to modulate the compound's activity and pharmacokinetic profile.

Natural Product-Inspired Synthesis: Drawing inspiration from naturally occurring benzofuran compounds to design and synthesize novel this compound derivatives with unique biological activities. rsc.org

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly important in chemical synthesis. bohrium.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

This will include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. rsc.orgrsc.org

Solvent-Free Reactions: Developing synthetic protocols that are performed in the absence of solvents, thereby minimizing waste and environmental impact. bohrium.commdpi.com

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis and modification of this compound, which can offer high selectivity and mild reaction conditions. mdpi.com

| Green Chemistry Approach | Application to this compound Synthesis | Environmental Benefit |

| Microwave-Assisted Synthesis | Faster and more efficient cyclization and functionalization reactions. | Reduced reaction times and energy consumption. rsc.org |

| Solvent-Free Conditions | Performing reactions in the solid state or neat. | Elimination of hazardous solvent waste. bohrium.com |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. | Use of renewable catalysts and milder conditions. mdpi.com |

| Use of Greener Solvents | Replacing traditional volatile organic compounds with safer alternatives. | Reduced toxicity and environmental pollution. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.